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molecular formula C13H18N2O2 B8417704 Tert-butyl 4-cyclopropylpyridin-3-ylcarbamate

Tert-butyl 4-cyclopropylpyridin-3-ylcarbamate

Cat. No. B8417704
M. Wt: 234.29 g/mol
InChI Key: ATUOXIAGXBFZKT-UHFFFAOYSA-N
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Patent
US09173887B2

Procedure details

Tert-butyl 4-cyclopropylpyridin-3-ylcarbamate (393 mg, 1.677 mmol) was dissolved in 4 M HCl in dioxane (30 mL), and stirred at room temperature for 1 hour, the reaction rapidly becoming a white heterogeneous mixture. TLC (SiO2, 5% methanol/CH2Cl2) showed reaction complete after 1 hour. The solvent was removed by rotary evaporation, the residue was triturated with diethyl ether and vacuum filtered to collect the solid, and the solid was dried in a vacuum oven at 50° C. for 1 hour to afford the product as a beige solid (325 mg).
Quantity
393 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
methanol CH2Cl2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]2[CH:9]=[CH:8][N:7]=[CH:6][C:5]=2[NH:10]C(=O)OC(C)(C)C)[CH2:3][CH2:2]1.CO.C(Cl)Cl>Cl.O1CCOCC1>[CH:1]1([C:4]2[CH:9]=[CH:8][N:7]=[CH:6][C:5]=2[NH2:10])[CH2:3][CH2:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
393 mg
Type
reactant
Smiles
C1(CC1)C1=C(C=NC=C1)NC(OC(C)(C)C)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
methanol CH2Cl2
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO.C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
reaction complete after 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed by rotary evaporation
CUSTOM
Type
CUSTOM
Details
the residue was triturated with diethyl ether and vacuum
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to collect the solid
CUSTOM
Type
CUSTOM
Details
the solid was dried in a vacuum oven at 50° C. for 1 hour
Duration
1 h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(CC1)C1=C(C=NC=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 325 mg
YIELD: CALCULATEDPERCENTYIELD 144.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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